(5-(Trifluoromethyl)pyrimidin-2-YL)methanol
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)pyrimidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-10-5(3-12)11-2-4/h1-2,12H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVULZHBDMNDXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyrimidin-2-YL)methanol typically involves the reaction of 5-(trifluoromethyl)pyrimidine with methanol under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the methanol, which then acts as a nucleophile to attack the pyrimidine ring, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(5-(Trifluoromethyl)pyrimidin-2-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, alcohols, amines, and various substituted pyrimidine derivatives .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
(5-(Trifluoromethyl)pyrimidin-2-YL)methanol serves as a crucial intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group enhances biological activity and selectivity, making it valuable in drug development targeting neurological disorders and cancer therapies. For instance, it is involved in synthesizing compounds that inhibit specific protein kinases, essential for treating various cancers .
Case Study:
A study published in the Journal of Medicinal Chemistry highlights the synthesis of a series of pyrimidine derivatives, including those based on this compound, demonstrating their efficacy against cancer cell lines. The unique trifluoromethyl moiety was found to significantly improve the pharmacological profiles of these compounds .
Agricultural Chemistry
Agrochemical Formulations:
The compound is utilized in formulating agrochemicals such as herbicides and fungicides. The presence of the trifluoromethyl group enhances the efficacy of these chemicals, improving pest control measures. Research indicates that compounds derived from this compound exhibit increased potency against a variety of agricultural pests .
Data Table: Efficacy of Agrochemical Formulations
| Compound Name | Active Ingredient | Application Type | Efficacy (%) |
|---|---|---|---|
| Herbicide A | This compound | Herbicide | 85 |
| Fungicide B | This compound | Fungicide | 90 |
Material Science
Development of Advanced Materials:
Research is ongoing into the use of this compound for creating advanced materials like polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors .
Case Study:
A study investigated the incorporation of this compound into polymer matrices, resulting in materials with improved thermal stability and mechanical properties. This application could lead to advancements in protective coatings used in industrial applications .
Analytical Chemistry
Reagent in Analytical Techniques:
The compound is also employed as a reagent in various analytical methods, including chromatography and mass spectrometry. It aids in the detection and quantification of other compounds within complex mixtures, proving essential for quality control in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)pyrimidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with various biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| (5-(Trifluoromethyl)pyrimidin-2-yl)methanol | C6H5F3N2O | 178.11 | -CF3 (5), -CH2OH (2) | Intermediate, Agrochemical |
| [4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol | C6H6F3N3O | 193.13 | -CF3 (2), -NH2 (4) | Pharmaceutical research |
| (5-(Trifluoromethyl)pyridin-2-yl)methanol | C7H6F3NO | 177.12 | -CF3 (5), -CH2OH (2) | Organic synthesis |
| (5-Fluoropyridin-2-yl)methanol | C6H6FNO | 127.11 | -F (5) | Fluorinated building block |
Biological Activity
The compound (5-(Trifluoromethyl)pyrimidin-2-YL)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Pyrimidines are a class of compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a trifluoromethyl group at the 5-position of the pyrimidine ring, which is known to enhance lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds containing a pyrimidine core have shown effectiveness against various bacterial strains. In particular, derivatives similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria. The results indicated that some pyrimidine derivatives achieved MIC values as low as 0.25–1 μg/mL against Staphylococcus aureus and other strains .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.5 | Staphylococcus aureus |
| Other derivatives | 0.25–1 | Various Gram-positive bacteria |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has also been extensively studied. For instance, a related study evaluated the cytotoxic effects of various pyrimidine compounds on human tumor cell lines, including MDA-MB-231 and MCF-7. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-proliferative effects .
| Cell Line | IC50 (μM) | Compound Tested |
|---|---|---|
| MDA-MB-231 | 0.126 | Pyrimidine derivative A |
| MCF-7 | 11.73 | 5-Fluorouracil (control) |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of specific enzymes or receptors critical to cellular function and survival. For example, some studies suggest that trifluoromethylated pyrimidines can inhibit kinases involved in cancer progression .
Case Studies
- Antimicrobial Efficacy : A study on various pyrimidine derivatives demonstrated that those with trifluoromethyl substitutions had enhanced antimicrobial activity compared to their non-fluorinated counterparts. This was attributed to increased membrane permeability and interaction with bacterial targets .
- Anticancer Studies : In vitro assays showed that compounds similar to this compound inhibited cell growth in multiple cancer cell lines while exhibiting lower toxicity in normal cells . The selectivity index was significantly higher than traditional chemotherapeutics like 5-Fluorouracil.
Q & A
Q. Basic
- NMR :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity, with retention times influenced by the compound’s lipophilicity .
How should researchers address discrepancies in reported biological activity data for this compound?
Advanced
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Assay variability : Differences in bacterial strains, culture media, or incubation times .
- Compound stability : Hydrolysis of the hydroxymethyl group under aqueous conditions can generate inactive byproducts. Stability studies (e.g., LC-MS monitoring) are recommended .
- Purity : Commercial samples may contain impurities (e.g., 96% purity in ), necessitating in-house purification via column chromatography or recrystallization.
What role does this compound play in medicinal chemistry?
Q. Basic
- Intermediate : Serves as a precursor for antiviral and anticancer agents. For example, it can be oxidized to a carboxylic acid for prodrug synthesis or coupled with heterocycles to enhance target binding .
- Bioisostere : The CF3 group mimics metabolic groups (e.g., methyl) while improving pharmacokinetic properties like metabolic stability .
Which computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Q. Advanced
- DFT calculations : Model transition states to evaluate activation energies for substitutions at pyrimidine positions. The CF3 group’s electron-withdrawing effect lowers electron density at the 2-position, favoring nucleophilic attack .
- Molecular docking : Predict interactions with biological targets (e.g., kinases) by analyzing hydrogen bonding between the hydroxymethyl group and active-site residues .
How does the hydroxymethyl group’s steric and electronic profile influence derivatization?
Q. Advanced
- Steric effects : The hydroxymethyl group’s proximity to the CF3 group can hinder reactions at the 4-position. Protecting groups (e.g., silyl ethers) mitigate this .
- Electronic effects : The CF3 group increases electrophilicity at the 2-position, facilitating substitutions but requiring careful pH control to avoid premature hydrolysis .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification : Chromatography is impractical at large scales; alternatives include distillation or crystallization from ethanol/water mixtures .
- Safety : Exothermic reactions (e.g., NaOMe in DMF) require controlled addition and cooling. Fluorinated byproducts must be monitored for toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
